Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
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Overview
Description
Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride is an organic compound with a complex structure that includes a butyl group, a phenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride typically involves the reaction of butylamine with (2E)-2-methyl-3-phenylprop-2-en-1-al in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine
- Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine acetate
- Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine sulfate
Uniqueness
Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Biological Activity
Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the reaction of butanamine with (2E)-2-methyl-3-phenylprop-2-en-1-yl chloride. This reaction is carried out under basic conditions in organic solvents such as dichloromethane or toluene, utilizing bases like sodium hydroxide to neutralize the hydrochloric acid produced during the reaction.
Chemical Structure
The compound's molecular formula is C13H17ClN, with a molecular weight of 229.74 g/mol. Its structure allows for various chemical modifications, which can enhance its biological activity.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µM |
Escherichia coli | 12 µM |
Klebsiella pneumoniae | 14 µM |
2. Anticancer Activity
The compound has been explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies indicate that it can reduce cell viability significantly at micromolar concentrations.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 6.5 |
HeLa | 4.9 |
A549 | 7.6 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act by inhibiting key enzymes involved in metabolic pathways or by modulating receptor activity .
For example, it has been suggested that the compound can inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth in experimental models.
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
Study 1: Antimicrobial Efficacy
In a study focusing on its antimicrobial properties, the compound was tested against a panel of bacteria and demonstrated a significant reduction in bacterial load in treated cultures compared to controls .
Study 2: Anticancer Potential
A recent investigation assessed the compound's effects on human cancer cell lines. Results indicated that treatment with this compound led to apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
(E)-N-butyl-2-methyl-3-phenylprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-3-4-10-15-12-13(2)11-14-8-6-5-7-9-14;/h5-9,11,15H,3-4,10,12H2,1-2H3;1H/b13-11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOFDYSWAJULAJ-BNSHTTSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=CC1=CC=CC=C1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C(=C/C1=CC=CC=C1)/C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.